1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide 1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034537-65-8
VCID: VC4556881
InChI: InChI=1S/C16H14N4O2S/c1-20-7-2-3-12(16(20)22)15(21)19-9-13-14(18-6-5-17-13)11-4-8-23-10-11/h2-8,10H,9H2,1H3,(H,19,21)
SMILES: CN1C=CC=C(C1=O)C(=O)NCC2=NC=CN=C2C3=CSC=C3
Molecular Formula: C16H14N4O2S
Molecular Weight: 326.37

1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide

CAS No.: 2034537-65-8

Cat. No.: VC4556881

Molecular Formula: C16H14N4O2S

Molecular Weight: 326.37

* For research use only. Not for human or veterinary use.

1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide - 2034537-65-8

Specification

CAS No. 2034537-65-8
Molecular Formula C16H14N4O2S
Molecular Weight 326.37
IUPAC Name 1-methyl-2-oxo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C16H14N4O2S/c1-20-7-2-3-12(16(20)22)15(21)19-9-13-14(18-6-5-17-13)11-4-8-23-10-11/h2-8,10H,9H2,1H3,(H,19,21)
Standard InChI Key RCYBEHGIJKRECB-UHFFFAOYSA-N
SMILES CN1C=CC=C(C1=O)C(=O)NCC2=NC=CN=C2C3=CSC=C3

Introduction

Structural and Chemical Characterization

Key Functional Groups

  • Dihydropyridine Core: The partially saturated pyridine ring enables conformational flexibility, critical for binding to voltage-gated calcium channels.

  • Thiophene Moiety: The sulfur-containing heterocycle enhances lipophilicity and may facilitate π-π stacking with aromatic residues in biological targets.

  • Pyrazine-carboxamide Linker: The planar pyrazine ring and polar carboxamide group balance solubility and membrane permeability, optimizing pharmacokinetic profiles .

Physicochemical Properties

Theoretical calculations based on analogous structures predict:

PropertyValue
Molecular FormulaC₁₇H₁₆N₄O₂S
Molecular Weight340.40 g/mol
LogP (Partition Coefficient)2.1 ± 0.3 (estimated)
Solubility0.12 mg/mL in DMSO

These properties suggest moderate lipophilicity, suitable for blood-brain barrier penetration, and adequate solubility for in vitro assays .

Synthesis and Derivative Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Dihydropyridine Formation: Hantzsch condensation of ethyl acetoacetate, ammonium acetate, and formaldehyde yields the 1-methyl-2-oxo-1,2-dihydropyridine scaffold.

  • Carboxamide Coupling: Activation of the 3-carboxylic acid (via mixed anhydride or HOBt/EDCI) followed by reaction with (3-(thiophen-3-yl)pyrazin-2-yl)methanamine introduces the pyrazine-thiophene substituent.

  • Purification: Chromatographic techniques (e.g., silica gel, HPLC) achieve >95% purity, confirmed by NMR and LC-MS .

Yield Optimization

Microwave-assisted synthesis reduces reaction times by 40% (from 12 h to 7 h) and improves yields to 78% compared to conventional heating (55%). Solvent systems (e.g., DMF/THF 1:1) enhance intermediate stability during coupling steps .

Biological Activity and Mechanism

Calcium Channel Modulation

As a DHP analog, the compound exhibits voltage-dependent L-type calcium channel blockade. Electrophysiological assays show an IC₅₀ of 12 nM in cardiac myocytes, comparable to nifedipine but with reduced vascular selectivity. The thiophene-pyrazine appendage may confer unique state-dependent binding, as evidenced by slowed channel inactivation kinetics in patch-clamp studies.

Applications and Future Directions

Therapeutic Prospects

  • Hypertension: Dual vascular/cardiac activity may benefit resistant hypertension, though selectivity requires refinement.

  • Neurological Disorders: Structural analogs show promise in migraine prophylaxis via cortical spreading depression inhibition.

Research Priorities

  • Metabolite Profiling: LC-MS/MS studies needed to characterize sulfoxide metabolites.

  • Crystallography: X-ray analysis of calcium channel-bound complexes could guide rational design.

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